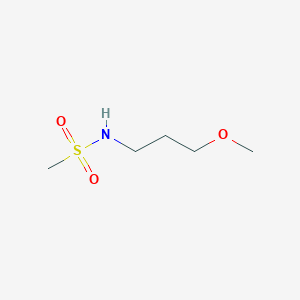

N-(3-methoxypropyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-methoxypropyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of a methanesulfonamide group attached to a 3-methoxypropyl chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH3SO2Cl+CH3OCH2CH2CH2NH2→CH3SO2NHCH2CH2CH2OCH3+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(3-methoxypropyl)methanesulfonamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines, which can further react to form various derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N-(3-methoxypropyl)methanesulfonamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its utility arises from its ability to modify biological activity and enhance the efficacy of drug candidates.

Key Pharmaceutical Uses:

- Drug Development : It is utilized in the synthesis of drugs targeting specific diseases, particularly in oncology and infectious diseases.

- Biological Activity Modulation : The compound can influence the pharmacokinetic properties of drugs, improving absorption and bioavailability.

Agrochemical Applications

The compound is also recognized for its role as an intermediate in the production of agrochemicals, specifically herbicides and pesticides.

Key Agrochemical Uses:

- Herbicide Synthesis : this compound is involved in creating herbicides that are effective against a range of weeds while being safe for crops.

- Pesticide Formulations : It acts as a precursor for developing pesticides that target specific pests without harming beneficial insects.

Industrial Applications

In addition to its pharmaceutical and agrochemical uses, this compound finds applications in various industrial processes.

Key Industrial Uses:

- Corrosion Inhibitors : The compound is used in formulations aimed at preventing corrosion in metal surfaces, especially in oil and gas industries.

- Cleaning Agents : It is incorporated into cleaning products due to its effectiveness in breaking down organic materials.

Case Studies

Several case studies illustrate the practical applications of this compound across different sectors:

Case Study 1: Pharmaceutical Development

A study conducted by researchers at a pharmaceutical company demonstrated that incorporating this compound into a drug formulation significantly improved the drug's solubility and therapeutic effect against cancer cells. The study highlighted the compound's role as a key intermediate in synthesizing more effective anti-cancer agents.

Case Study 2: Agrochemical Efficacy

In agricultural research, trials using herbicides synthesized from this compound showed a marked reduction in weed populations without adversely affecting crop yields. This case study underscored the compound's potential for developing more environmentally friendly agricultural solutions.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug development | Enhanced efficacy and bioavailability |

| Agrochemicals | Herbicide synthesis | Effective weed control |

| Industrial Applications | Corrosion inhibitors | Protection of metal surfaces |

| Cleaning Agents | Organic material breakdown | Efficient cleaning performance |

Wirkmechanismus

The mechanism of action of N-(3-methoxypropyl)methanesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active sites of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

- N-(2-methoxyethyl)methanesulfonamide

- N-(4-methoxybutyl)methanesulfonamide

- N-(3-ethoxypropyl)methanesulfonamide

Comparison: N-(3-methoxypropyl)methanesulfonamide is unique due to the presence of the 3-methoxypropyl chain, which can influence its solubility, reactivity, and binding affinity to biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry and industrial processes.

Biologische Aktivität

N-(3-methoxypropyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known for its diverse biological activities. The chemical structure can be represented as follows:

- Molecular Formula : C₅H₁₃NO₃S

- Molecular Weight : 163.23 g/mol

The presence of the methoxypropyl substituent is crucial for its biological activity, influencing its interaction with various biological targets.

Antiparasitic Activity

One notable study explored the antiparasitic effects of compounds similar to this compound against Trypanosoma brucei, the causative agent of African sleeping sickness. In a series of experiments, various analogs were screened for their ability to inhibit parasite growth. The results indicated that modifications to the side chains significantly affected potency. For instance, replacing certain groups led to a substantial decrease in activity, highlighting the importance of specific structural features in achieving desired biological effects .

| Compound | Structure Modification | Activity (EC50) |

|---|---|---|

| 1 | Methylbenzyl group | 100 nM |

| 2 | Methoxypropyl group | 700 nM |

| 3 | Cyclohexane group | 300 nM |

Kinase Inhibition

Another area of investigation involves the inhibition of protein kinases, which play critical roles in cell signaling and proliferation. Compounds derived from this compound have been evaluated for their selectivity against various kinases. The study found that certain analogs exhibited low intrinsic clearance rates and good metabolic stability, making them promising candidates for further development .

Case Study 1: Anticancer Activity

In a study focused on anticancer properties, several derivatives of this compound were tested against human tumor cell lines. Results showed that some derivatives exhibited significant cytotoxicity while sparing normal cells, indicating a potential therapeutic window for cancer treatment. Specific attention was given to structure-activity relationships (SAR), revealing that modifications to the methoxy group could enhance selectivity towards cancer cells .

Case Study 2: Antimicrobial Properties

Research has also highlighted the antimicrobial properties of sulfonamide derivatives, including this compound. In vitro studies demonstrated efficacy against Helicobacter pylori, suggesting potential applications in treating gastric infections. The compound's mechanism appears to involve inhibition of bacterial enzymes critical for survival .

Research Findings

Recent findings indicate that this compound and its analogs possess a range of biological activities:

- Antiparasitic : Effective against Trypanosoma brucei with varying potencies based on structural modifications.

- Anticancer : Exhibited selective cytotoxicity towards tumor cells in vitro.

- Antimicrobial : Showed effectiveness against H. pylori.

Eigenschaften

IUPAC Name |

N-(3-methoxypropyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3S/c1-9-5-3-4-6-10(2,7)8/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLNQOAXVDEUPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.